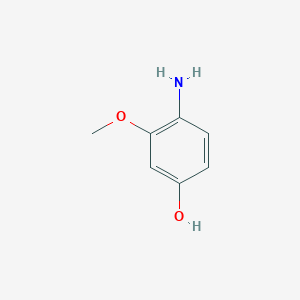

4-Amino-3-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-5(9)2-3-6(7)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJQUUPSLJTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00600281 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61638-01-5 | |

| Record name | 4-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00600281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-methoxyphenol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 4-Amino-3-methoxyphenol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields.

Chemical Properties and Structure

This compound, with the CAS number 61638-01-5, is an aromatic organic compound containing amino, methoxy, and hydroxyl functional groups attached to a benzene ring.[1][2][3] Its chemical structure and properties make it a compound of interest in various chemical syntheses.

Chemical Structure

The structure of this compound is characterized by a phenol ring substituted with an amino group at position 4 and a methoxy group at position 3.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₉NO₂[1]

-

SMILES: COC1=C(C=CC(=C1)O)N[1]

-

InChI Key: SXJQUUPSLJTKKT-UHFFFAOYSA-N[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for this specific compound, other values are estimated or derived from closely related compounds due to a lack of specific experimental data for this compound.

| Property | Value | Source |

| Molecular Weight | 139.15 g/mol | [1][4] |

| Melting Point | 168-170 °C | [4] |

| Boiling Point | 315.892 °C at 760 mmHg (Predicted) | |

| pKa | Estimated to be between 9.5 and 10.5 | |

| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, acetone, and chloroform. | |

| Appearance | Solid | [3] |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported and is outlined below.[4]

Materials:

-

Sulphanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

3-Methoxyphenol

-

Sodium hydroxide

-

Sodium dithionite

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

Diazotization of Sulphanilic Acid:

-

Dissolve 43.3 g of sulphanilic acid and 13.25 g of anhydrous sodium carbonate in 250 ml of water and cool the solution to 15 °C.

-

Add a solution of 18.5 g of sodium nitrite in 100 ml of water.

-

Immediately pour the mixture into a mixture of 300 ml of ice and 54 ml of hydrochloric acid.

-

Stir the resulting suspension at 0 °C for 20 minutes.

-

-

Coupling Reaction:

-

Prepare a cooled solution of 31 g of 3-methoxyphenol and 55 g of sodium hydroxide in 300 ml of water.

-

Add the diazonium salt suspension from the previous step to this cooled solution.

-

Stir the resulting deep red solution for 1 hour.

-

-

Reduction and Isolation:

-

Heat the deep red solution to 70 °C.

-

Add sodium dithionite portionwise until the color is discharged.

-

Upon cooling, crystals of this compound will form.

-

Filter the crystals, wash with water, and dry.

-

This procedure is reported to yield approximately 23 g (66%) of this compound with a melting point of 168-170 °C.[4]

-

Purification of Aminophenols

General Protocol for Extractive Purification of p-Aminophenol (Adaptable for this compound):

This method is based on the purification of p-aminophenol and would require optimization for this compound.[5][6][7][8][9]

Materials:

-

Crude this compound

-

Aqueous acid (e.g., sulfuric acid)

-

Base for pH adjustment (e.g., ammonia, sodium hydroxide)

-

Organic solvent (e.g., toluene, or a mixture of aniline and toluene)

-

Sodium bisulfite or sodium sulfite (for color removal)

Procedure:

-

pH Adjustment: Dissolve the crude this compound in an aqueous acidic solution. Adjust the pH of the solution to a range of 4.0-5.0 with a base.[5][6] This step is crucial for the selective extraction of impurities.

-

Solvent Extraction: Extract the aqueous solution with an appropriate organic solvent, such as toluene, at an elevated temperature (e.g., 75-85 °C).[6] This will remove non-polar impurities. For p-aminophenol, a mixture of aniline and toluene is effective in removing impurities like 4,4'-diaminodiphenyl ether.[5][7][8][9]

-

Separation: Separate the aqueous layer containing the protonated aminophenol from the organic layer containing the impurities.

-

Precipitation: Adjust the pH of the aqueous layer to a neutral or slightly basic range (e.g., 6.5-8.0) to precipitate the purified aminophenol.[6]

-

Isolation and Decolorization: Cool the solution to induce crystallization. Filter the purified product and wash it with an aqueous solution of a reducing agent like sodium bisulfite or sodium sulfite to remove colored impurities.[6]

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A specific HPLC method for this compound is not detailed in the searched literature. However, a method for the closely related compound 4-Amino-3-nitrophenol has been developed and can be adapted.[10] Furthermore, a general HPLC method for 2-Amino-4-methoxyphenol provides a solid starting point for method development.[11]

Adapted HPLC Method for this compound:

This proposed method is based on established protocols for similar compounds and would require validation for this specific analyte.

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier. A starting point could be a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.85) in a ratio of 15:85 (v/v).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.[11]

-

Detection Wavelength: Based on the UV-Vis spectra of similar methoxyphenols, a wavelength around 280-290 nm would be a suitable starting point for detection.

-

Injection Volume: 10 µL.[11]

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

References

- 1. This compound | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 61638-01-5 [sigmaaldrich.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]

- 6. US4870209A - Process for purifying crude 4-aminophenol - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Amino-3-methoxyphenol (CAS: 61638-01-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxyphenol is an aromatic organic compound belonging to the class of aminophenols. Its structure, featuring an amino, a hydroxyl, and a methoxy group on a benzene ring, makes it a versatile chemical intermediate with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and potential biological significance, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its color reported as brown or grey.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61638-01-5 | [1][2] |

| Molecular Formula | C₇H₉NO₂ | [2] |

| Molecular Weight | 139.15 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Phenol, 4-amino-3-methoxy- | [1] |

| Appearance | Brown or grey solid | [1] |

| Boiling Point | 228.394 °C at 760 mmHg | [1] |

| Density | 1.195 g/cm³ | [1] |

| Melting Point | 168-170 °C | [4] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [5] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported, involving a multi-step reaction starting from sulphanilic acid and 3-methoxyphenol.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

Sulphanilic acid (43.3 g)

-

Anhydrous sodium carbonate (13.25 g)

-

Sodium nitrite (18.5 g)

-

Ice (300 g)

-

Hydrochloric acid (54 ml)

-

3-Methoxyphenol (31 g)

-

Sodium hydroxide (55 g)

-

Sodium dithionite

-

Water

Procedure:

-

Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in 250 ml of water and cool the solution to 15 °C.

-

Add a solution of sodium nitrite (18.5 g) in 100 ml of water to the cooled mixture.

-

Immediately pour the resulting mixture onto a mixture of 300 g of ice and 54 ml of hydrochloric acid. Stir the suspension at 0 °C for 20 minutes.

-

Add the suspension to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in 300 ml of water.

-

Stir the resulting deep red solution for 1 hour, then heat it to 70 °C.

-

Add sodium dithionite portionwise until the color is discharged.

-

Upon cooling, crystals of this compound will form.

-

Filter the crystals, wash with water, and dry.

Yield: 23 g (66%) Melting Point: 168-170 °C

Analytical Characterization

Predicted Spectral Data

While experimental spectra are not available, predicted NMR data can provide valuable information for structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Aromatic-H | 6.2 - 6.8 |

| -OH | Broad |

| -NH₂ | Broad |

| -OCH₃ | ~3.8 |

Note: Predicted shifts are estimations and may vary from experimental values.

Proposed Analytical Methods

4.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation. Detection could be achieved using a UV detector at a wavelength determined by the compound's UV-Vis spectrum.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound is challenging due to the polar nature of the amino and hydroxyl groups. Derivatization is necessary to increase volatility and thermal stability. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach for aminophenols. The resulting trimethylsilyl derivatives can then be analyzed by GC-MS. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns.

References

- 1. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]

- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. mdpi.com [mdpi.com]

- 4. Physico-chemical properties and antioxidant activities of methoxy phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 4-Amino-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and reliable synthesis routes for 4-Amino-3-methoxyphenol, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and replication.

Introduction

This compound, with its unique substitution pattern on the benzene ring, serves as a critical intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional dyes. The strategic placement of the amino, hydroxyl, and methoxy groups allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. This guide explores two primary synthetic strategies for its preparation: the diazotization of a sulfonamide derivative followed by coupling and reduction, and the catalytic hydrogenation of a nitrophenol precursor.

Synthesis Route 1: From 3-Methoxyphenol via Azo Coupling and Reduction

This classical approach involves the formation of a diazonium salt from sulfanilic acid, which then undergoes an azo coupling reaction with 3-methoxyphenol. The resulting azo compound is subsequently reduced to yield the final product. This method is robust and provides a good yield of this compound.

Experimental Protocol

Step 1: Diazotization of Sulfanilic Acid

-

In a suitable vessel, dissolve 43.3 g of sulfanilic acid and 13.25 g of anhydrous sodium carbonate in 250 ml of water.

-

Cool the resulting solution to 15°C.

-

Separately, dissolve 18.5 g of sodium nitrite in 100 ml of water.

-

Add the sodium nitrite solution to the cooled sulfanilic acid solution.

-

Immediately pour the mixture into a vessel containing a slurry of 300 ml of ice and 54 ml of concentrated hydrochloric acid.

-

Stir the resulting suspension at 0°C for 20 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling with 3-Methoxyphenol

-

In a separate beaker, prepare a cooled solution of 31 g of 3-methoxyphenol and 55 g of sodium hydroxide in 300 ml of water.

-

To this cooled solution, add the diazonium salt suspension prepared in Step 1.

-

A deep red solution will form. Stir this solution for 1 hour.

Step 3: Reduction of the Azo Compound

-

Heat the deep red solution to 70°C.

-

Add sodium dithionite portion-wise until the red color is discharged.

-

Upon cooling, crystals of this compound will form.

-

Filter the crystals, wash them with water, and dry to obtain the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Methoxyphenol | [1] |

| Key Reagents | Sulfanilic acid, Sodium nitrite, Sodium dithionite | [1] |

| Yield | 66% | [1] |

| Melting Point | 168-170°C | [1] |

Synthesis Pathway

Caption: Synthesis of this compound from 3-Methoxyphenol.

Synthesis Route 2: Catalytic Hydrogenation of 2-Methoxy-4-nitrophenol

This route involves the reduction of the nitro group of 2-methoxy-4-nitrophenol to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation, often providing high yields and purity. The starting material, 2-methoxy-4-nitrophenol, can be prepared by the nitration of guaiacol (2-methoxyphenol).

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-nitrophenol (Not detailed in cited protocols, general procedure)

A general procedure would involve the careful nitration of 2-methoxyphenol (guaiacol) using a nitrating agent such as a mixture of nitric acid and sulfuric acid at low temperatures. The reaction must be carefully controlled to favor the formation of the desired 4-nitro isomer.

Step 2: Catalytic Hydrogenation

-

Suspend 20 g of 2-methoxy-4-nitrophenol in 350 ml of ethanol in a hydrogenation vessel.

-

Add 550 mg of 5% palladium on activated carbon (Pd/C) catalyst to the suspension.

-

Subject the mixture to hydrogenation with hydrogen gas at atmospheric pressure and a temperature of 20-30°C.

-

Monitor the reaction until the consumption of hydrogen ceases.

-

Upon completion, remove the catalyst by filtration.

-

Remove the solvent (ethanol) by distillation under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent, such as isopropyl alcohol, to yield pure this compound.

(Note: The cited protocol is for the synthesis of the isomer 2-amino-4-methoxyphenol, but the procedure is directly applicable to the reduction of 2-methoxy-4-nitrophenol to yield this compound.)

Quantitative Data

| Parameter | Value (for isomer synthesis) | Reference |

| Starting Material | 2-Methoxy-4-nitrophenol | [2] |

| Catalyst | 5% Palladium on Carbon | [2] |

| Solvent | Ethanol | [2] |

| Yield | 93% (for 2-amino-4-methoxyphenol) | [2] |

Synthesis Pathway

Caption: Catalytic hydrogenation of 2-Methoxy-4-nitrophenol.

Summary and Comparison of Routes

| Feature | Route 1: Azo Coupling & Reduction | Route 2: Catalytic Hydrogenation |

| Starting Material | 3-Methoxyphenol | 2-Methoxy-4-nitrophenol |

| Key Transformation | Diazotization, Azo coupling, Reduction | Nitro group reduction |

| Reagents | Sulfanilic acid, NaNO₂, HCl, NaOH, Na₂S₂O₄ | H₂, Pd/C |

| Advantages | Readily available starting materials, well-established procedure. | High yield, clean reaction, simple work-up. |

| Disadvantages | Multi-step process, use of potentially hazardous diazonium salts. | Requires specialized hydrogenation equipment, catalyst can be expensive. |

| Reported Yield | 66% | ~93% (for isomer) |

Conclusion

Both presented synthesis routes offer viable and effective methods for the preparation of this compound. The choice of a particular route will depend on the specific requirements of the researcher, including the availability of starting materials and equipment, desired scale of the reaction, and safety considerations. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and to facilitate the successful synthesis of this important chemical intermediate.

References

Spectroscopic Analysis of 4-Amino-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound 4-Amino-3-methoxyphenol. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted spectroscopic data to provide insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document also outlines standardized experimental protocols for obtaining such data.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | Doublet | 1H | Ar-H |

| ~6.3 | Doublet of doublets | 1H | Ar-H |

| ~6.2 | Doublet | 1H | Ar-H |

| ~4.5 (broad) | Singlet | 2H | -NH₂ |

| ~8.5 (broad) | Singlet | 1H | -OH |

| ~3.8 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C -OH |

| ~145 | C -OCH₃ |

| ~135 | C -NH₂ |

| ~115 | Ar-C H |

| ~105 | Ar-C H |

| ~100 | Ar-C H |

| ~56 | -OC H₃ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenol) |

| 3400 - 3200 | Medium | N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch |

| 1550 - 1450 | Strong | N-H Bend |

| 1275 - 1200 | Strong | Aryl C-O Stretch |

| 1100 - 1000 | Strong | Aliphatic C-O Stretch (-OCH₃) |

Sample Phase: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 139.06 | [M]⁺ (Molecular Ion) |

| 124.04 | [M-CH₃]⁺ |

| 111.05 | [M-CO]⁺ |

| 96.03 | [M-CO-CH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a wider spectral width.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet-forming die and press it under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by coupling the output of a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as the ionization method. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Relationship between the compound and the information obtained from each spectroscopic technique.

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-3-methoxyphenol, a chemical intermediate of interest in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative data in public literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial parameters. Data for the closely related compound, 4-aminophenol, is included for comparative purposes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical factor in formulation development, affecting bioavailability and processability. This compound, being a substituted aminophenol, is expected to exhibit solubility characteristics influenced by its polar functional groups (amino and hydroxyl) and the aromatic ring.

Table 1: Solubility Data

| Solvent | This compound | 4-Aminophenol (for comparison) | Temperature (°C) |

| Water | Soluble in hot water | 1.5 g / 100 mL | 25 |

| Ethanol | Moderately soluble | Slightly soluble | Room Temperature |

| Methanol | Soluble | Soluble | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Soluble | Very soluble | Room Temperature |

| Acetone | Soluble | Soluble | Room Temperature |

| Toluene | Slightly soluble | Slightly soluble | Room Temperature |

| Diethyl Ether | Slightly soluble | Slightly soluble | Room Temperature |

| Benzene | Sparingly soluble | Negligible solubility | Room Temperature |

| Chloroform | Sparingly soluble | Negligible solubility | Room Temperature |

Note: Qualitative solubility descriptions for this compound are based on general chemical principles and data for similar compounds. Quantitative data for 4-aminophenol is sourced from publicly available data.[1][2][3]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous and non-aqueous solubility of this compound.

2.1. Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, DMSO) of appropriate purity

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

-

pH meter (for aqueous solutions)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

-

Determine the concentration of the solute using a pre-established calibration curve of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from calibration curve) × (Dilution factor)

-

2.3. Diagram of Solubility Determination Workflow

Caption: Workflow for solubility determination of this compound.

Stability Profile

The stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. Aminophenols are known to be susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of oxygen. This degradation can lead to discoloration and the formation of impurities.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Recommended Handling/Storage |

| Light | Can promote photo-oxidation, leading to discoloration (e.g., turning brown or purple). | Store in amber or opaque containers, protected from light. |

| Air (Oxygen) | Susceptible to oxidation, which is a primary degradation pathway for aminophenols. | Store under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed. |

| Temperature | Elevated temperatures can accelerate the rate of degradation. | Store at controlled room temperature or as recommended by the manufacturer. Avoid excessive heat. |

| pH | The stability can be pH-dependent. In alkaline conditions, the phenoxide ion is more susceptible to oxidation. | Maintain in a suitable pH environment, typically neutral or slightly acidic for better stability in solution. |

| Moisture | The presence of water can facilitate hydrolytic degradation, although oxidation is generally the more significant pathway. | Store in a dry, well-ventilated area. |

Experimental Protocol for Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to stressed conditions.

4.1. Materials and Equipment

-

This compound (solid form and in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and a suitable buffer)

-

Vials for stability samples

-

Analytical balance

4.2. Procedure

-

Sample Preparation and Initial Analysis (Time Zero):

-

Prepare multiple samples of this compound in the desired form (e.g., solid powder, solution in a specific solvent).

-

Package the samples in the intended storage containers.

-

Perform an initial analysis (t=0) to determine the initial purity and concentration of this compound and to identify any existing impurities. This is typically done using a validated stability-indicating HPLC method.

-

-

Storage Conditions:

-

Place the samples in stability chambers under various conditions. According to ICH guidelines, typical accelerated conditions are 40°C ± 2°C / 75% RH ± 5% RH.

-

For photostability testing, expose samples to a light source according to ICH Q1B guidelines.

-

-

Time Points for Analysis:

-

Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months for an accelerated study).

-

-

Analysis:

-

At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the remaining this compound using the HPLC method.

-

Degradation Products: Identification and quantification of any new impurities that have formed.

-

-

-

Data Evaluation:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant.

-

Use the Arrhenius equation to estimate the shelf-life at the recommended long-term storage condition (e.g., 25°C / 60% RH).

-

4.3. Diagram of Accelerated Stability Study Workflow

Caption: Workflow for an accelerated stability study of this compound.

Potential Degradation Pathways

The primary degradation pathway for this compound is expected to be oxidation. The presence of both an amino and a hydroxyl group on the aromatic ring makes it susceptible to oxidation, which can lead to the formation of colored quinone-imine or quinone-type structures. The methoxy group may influence the rate and regioselectivity of the oxidation. Hydrolysis of the methoxy group is a less likely but possible degradation pathway under extreme pH and temperature conditions.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols for solubility and stability testing, scientists and drug development professionals can generate the data required for informed formulation development and ensure the quality and efficacy of their products. The provided information on the general characteristics of aminophenols serves as a valuable starting point for these investigations.

References

4-Amino-3-methoxyphenol: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-3-methoxyphenol is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide array of complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. Its unique trifunctional nature, possessing amino, hydroxyl, and methoxy groups on an aromatic ring, allows for diverse chemical transformations and the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in organic synthesis. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 61638-01-5 | [1] |

| Appearance | Brown or grey solid | |

| Melting Point | 168-170 °C | [2] |

| Boiling Point | 315.892 °C at 760 mmHg | [3] |

| Density | 1.219 g/cm³ | [3] |

| Solubility | Soluble in polar organic solvents, slightly soluble in water. | |

| pKa | Not readily available | |

| LogP | 1.56420 | [3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the amino and hydroxyl protons. The exact chemical shifts and coupling constants can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.

-

FT-IR: The infrared spectrum exhibits characteristic absorption bands corresponding to the O-H, N-H, C-O, and C-N stretching vibrations, as well as aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves a multi-step process starting from sulfanilic acid and 3-methoxyphenol.[2]

Experimental Protocol:

Step 1: Diazotization of Sulfanilic Acid

-

Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml).

-

Cool the solution to 15 °C.

-

Add a solution of sodium nitrite (18.5 g) in water (100 ml).

-

Immediately pour the mixture onto a mixture of ice (300 ml) and hydrochloric acid (54 ml).

-

Stir the resulting suspension at 0 °C for 20 minutes to form the diazonium salt.

Step 2: Azo Coupling

-

Prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).

-

Add the diazonium salt suspension from Step 1 to this solution.

-

Stir the resulting deep red solution for 1 hour.

Step 3: Reduction

-

Heat the red solution to 70 °C.

-

Add sodium dithionite portionwise until the color is discharged.

-

Upon cooling, crystals of this compound will form.

Step 4: Isolation and Purification

-

Filter the crystals.

-

Wash the crystals with water.

-

Dry the crystals to obtain this compound.

Yield: 23 g (66%) Melting Point: 168-170 °C[2]

Synthesis Workflow:

Caption: Synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its functional groups can be selectively manipulated to achieve a wide range of chemical transformations.

Synthesis of Benzoxazoles

Benzoxazoles are an important class of heterocyclic compounds with diverse biological activities. This compound can be utilized as a key starting material for the synthesis of substituted benzoxazoles through condensation reactions with various electrophiles.

General Experimental Protocol for Benzoxazole Synthesis:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a condensing agent (e.g., polyphosphoric acid) or a catalyst.

-

Add the appropriate carboxylic acid, aldehyde, or other electrophile (1-1.2 equivalents).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter, wash, and dry the crude product.

-

Purify the product by recrystallization or column chromatography.

Reaction Workflow:

Caption: General synthesis of benzoxazole derivatives.

Synthesis of Phenoxazines

Phenoxazines are another class of heterocyclic compounds with significant applications in materials science and medicinal chemistry. This compound can undergo oxidative cyclization reactions to form phenoxazine derivatives.

General Experimental Protocol for Phenoxazine Synthesis:

-

Dissolve this compound (1 equivalent) and a suitable coupling partner (e.g., another o-aminophenol or a catechol derivative) in a solvent like ethanol.

-

Add an oxidizing agent (e.g., ferric chloride, potassium ferricyanide) or a catalyst.

-

Heat the reaction mixture under reflux for a specified period.

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture and isolate the crude product by filtration.

-

Purify the phenoxazine derivative by recrystallization or column chromatography.

Reaction Workflow:

Caption: General synthesis of phenoxazine derivatives.

Role in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been explored for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Agents

Derivatives of this compound have shown promise as antimicrobial agents. The introduction of different substituents on the aromatic ring or modification of the amino and hydroxyl groups can lead to compounds with enhanced activity against a range of bacteria and fungi.

Kinase Inhibitors and Signaling Pathways

The development of kinase inhibitors is a major focus in cancer therapy. Certain derivatives of this compound have been investigated as potential inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, compounds derived from this scaffold may target signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways, which are often dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibitors targeting components of this pathway are of significant interest in oncology. The this compound core can be incorporated into molecules designed to bind to the ATP-binding site of kinases within this pathway.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Small molecules that inhibit EGFR signaling have been successfully developed as cancer drugs, and this compound can serve as a starting point for the synthesis of novel EGFR inhibitors.

Signaling Pathway Inhibition Logic:

Caption: Inhibition of kinase signaling pathways.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its accessibility and the diverse reactivity of its functional groups allow for the construction of a wide range of complex molecular structures, including important heterocyclic scaffolds. Further exploration of its synthetic utility is likely to lead to the discovery of novel compounds with valuable biological and material properties. This guide provides a foundational understanding for researchers and scientists looking to leverage the unique chemical attributes of this compound in their synthetic endeavors.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 4-Amino-3-methoxyphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-3-methoxyphenol, a readily accessible building block, is emerging as a valuable scaffold in medicinal chemistry. Its unique substitution pattern, featuring an activating amino group and a methoxy group on a phenolic ring, provides a versatile platform for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the core applications of this compound in drug discovery, focusing on its utility in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. We provide a comprehensive overview of its chemical properties, synthesis of bioactive derivatives, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.

Physicochemical Properties and Synthesis of this compound

This compound is a stable, crystalline solid with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure combines the key features of an aniline and a guaiacol moiety, offering multiple reactive sites for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Melting Point | 168-170 °C | [1] |

| Appearance | Crystalline solid | |

| CAS Number | 61638-01-5 |

A common and efficient method for the synthesis of this compound is through the diazotization of sulfanilic acid, followed by coupling with 3-methoxyphenol and subsequent reduction.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Sulfanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

Hydrochloric acid

-

3-Methoxyphenol

-

Sodium hydroxide

-

Sodium dithionite

-

Water

-

Ice

Procedure:

-

Dissolve sulfanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in water (250 ml) and cool the solution to 15 °C.

-

Add a solution of sodium nitrite (18.5 g) in water (100 ml) to the mixture.

-

Immediately pour the resulting mixture onto a mixture of ice (300 g) and concentrated hydrochloric acid (54 ml).

-

Stir the suspension at 0 °C for 20 minutes.

-

In a separate beaker, prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml).

-

Add the diazonium salt suspension to the cooled 3-methoxyphenol solution. A deep red solution will form.

-

Stir the red solution for 1 hour, then heat it to 70 °C.

-

Add sodium dithionite portion-wise until the red color is discharged.

-

Upon cooling, crystals of this compound will form.

-

Filter the crystals, wash with water, and dry to yield the final product (yield: ~66%).

Applications in the Development of Enzyme Inhibitors

The 4-amino-3-methoxyphenyl scaffold has shown significant promise in the design of potent and selective enzyme inhibitors, particularly targeting lipoxygenases and kinases, which are implicated in various inflammatory diseases and cancers.

12-Lipoxygenase (12-LOX) Inhibitors for Anti-inflammatory and Anti-platelet Therapy

12-Lipoxygenase (12-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators.[2] Inhibition of 12-LOX is a promising strategy for the treatment of inflammatory conditions and thrombosis.[3] Derivatives of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold have been identified as potent 12-LOX inhibitors.[3] The "2-hydroxy-3-methoxybenzyl" moiety is directly derivable from this compound.

Table 2: Biological Activity of a Representative 12-LOX Inhibitor (ML355) [3]

| Compound | Target | IC₅₀ (nM) | Selectivity |

| ML355 | 12-LOX | Potent (nM range) | High selectivity over other lipoxygenases and cyclooxygenases |

Note: Specific IC₅₀ values for ML355 are not publicly available in the provided search results, but it is described as having nanomolar potency.

Caption: The 12-LOX pathway and the inhibitory action of ML355.

Caption: Workflow for the synthesis and evaluation of 12-LOX inhibitors.

Janus Kinase (JAK) Inhibitors for Autoimmune Diseases and Cancer

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling, and their dysregulation is associated with autoimmune diseases and cancer. A potent and selective JAK1 inhibitor has been developed featuring a 3-((4-Chloro-3-methoxyphenyl)amino) moiety, highlighting the potential of this compound as a scaffold for JAK inhibitors.

Table 3: Biological Activity of a Representative JAK1 Inhibitor

| Compound | Target | IC₅₀ (nM) | Selectivity |

| Compound 28 | JAK1 | Potent (nM range) | High selectivity over other JAK family members |

Note: The specific IC₅₀ value for compound 28 is not provided in the search results, but it is described as a potent inhibitor.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Selective Small Molecule Inhibitors of 12-Human Lipoxygenase (12-hLO) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Discovery and application of 12-lipoxygenase inhibitors as anti-platelet agents [morressier.com]

An In-Depth Technical Guide to 4-Amino-3-methoxyphenol for Researchers and Drug Development Professionals

Introduction: 4-Amino-3-methoxyphenol is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining an aminophenol backbone with a methoxy group, make it a versatile precursor for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Discovery and History

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 61638-01-5 | --INVALID-LINK-- |

| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 139.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 168-170 °C | --INVALID-LINK-- |

| Boiling Point (at 760 mmHg) | 315.892 °C | --INVALID-LINK-- |

| Density | 1.219 g/cm³ | --INVALID-LINK-- |

| Flash Point | 144.847 °C | --INVALID-LINK-- |

| XLogP3 | 0.9 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

| Rotatable Bond Count | 1 | --INVALID-LINK-- |

| Exact Mass | 139.063328530 Da | --INVALID-LINK-- |

| Complexity | 108 | --INVALID-LINK-- |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving diazotization of sulphanilic acid, coupling with 3-methoxyphenol, and subsequent reduction. The following protocol is a detailed methodology for this synthesis.[1]

Materials:

-

Sulphanilic acid (43.3 g)

-

Anhydrous sodium carbonate (13.25 g)

-

Sodium nitrite (18.5 g)

-

3-Methoxyphenol (31 g)

-

Sodium hydroxide (55 g)

-

Sodium dithionite

-

Hydrochloric acid

-

Ice

-

Water

Procedure:

-

Diazotization of Sulphanilic Acid:

-

Dissolve sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) in 250 ml of water.

-

Cool the solution to 15°C.

-

Add a solution of sodium nitrite (18.5 g) in 100 ml of water.

-

Immediately pour the mixture into a suspension of ice (300 ml) and hydrochloric acid (54 ml).

-

Stir the resulting suspension at 0°C for 20 minutes to form the diazonium salt.

-

-

Azo Coupling:

-

Prepare a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in 300 ml of water.

-

Add the diazonium salt suspension to the cooled 3-methoxyphenol solution.

-

A deep red solution will form. Stir this solution for 1 hour.

-

-

Reduction and Isolation:

-

Heat the deep red solution to 70°C.

-

Add sodium dithionite portionwise until the red color is discharged.

-

Upon cooling, crystals of this compound will form.

-

Filter the crystals, wash with water, and dry.

-

Expected yield: 23 g (66%).

-

Visualizing the Synthesis and Applications

To better illustrate the experimental workflow and the broader context of aminophenol applications, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Applications of this compound in drug development.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The presence of three distinct functional groups—amino, hydroxyl, and methoxy—on the aromatic ring provides multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

The aminophenol core is a well-established pharmacophore found in a variety of therapeutic agents. The addition of a methoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

While specific drugs derived directly from this compound are not prominently documented, its utility lies in its role as a precursor. For instance, related aminophenol compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The structural motifs present in this compound are found in compounds investigated for their antimicrobial and antioxidant properties. The methoxyphenol moiety, in particular, is a feature of many natural and synthetic compounds with demonstrated biological activity. For example, some methoxyphenol compounds have been shown to possess antimicrobial activity against foodborne pathogens and antioxidant properties.

Researchers in drug discovery can utilize this compound to:

-

Synthesize novel heterocyclic compounds: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

-

Develop prodrugs: The functional groups can be masked to improve pharmacokinetic properties, with the active compound being released in vivo.

-

Create focused compound libraries: By systematically modifying the functional groups, researchers can explore the structure-activity relationships of new chemical entities.

References

An In-depth Technical Guide to 4-Amino-3-methoxyphenol and its Derivatives for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 4-Amino-3-methoxyphenol and its derivatives, providing researchers and drug development professionals with a comprehensive understanding of this versatile chemical scaffold.

Introduction

This compound is an aromatic organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring amino, hydroxyl, and methoxy functional groups, provides a versatile scaffold for the synthesis of a wide array of derivatives with diverse biological activities. This guide delves into the core chemical properties, synthesis, and therapeutic applications of this compound and its derivatives, with a focus on their potential in drug discovery and development.

Core Compound: this compound

This compound, also known by synonyms such as 4-hydroxy-2-methoxyaniline, is a crystalline solid with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1][2] Its structure is characterized by a benzene ring substituted with an amino group at position 4, a methoxy group at position 3, and a hydroxyl group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂ | [1][2] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 61638-01-5 | [1][2] |

| Melting Point | 168-170 °C | [3] |

| Appearance | Crystalline solid | |

| Canonical SMILES | COC1=C(C=CC(=C1)O)N | [2] |

| InChI Key | SXJQUUPSLJTKKT-UHFFFAOYSA-N | [3] |

Synthesis of this compound and Its Derivatives

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a multi-step process starting from sulphanilic acid.[3]

Experimental Protocol:

-

Diazotization: Sulphanilic acid (43.3 g) and anhydrous sodium carbonate (13.25 g) are dissolved in water (250 ml) and cooled to 15°C. A solution of sodium nitrite (18.5 g) in water (100 ml) is added. This mixture is then immediately poured into a mixture of ice (300 ml) and hydrochloric acid (54 ml) and stirred at 0°C for 20 minutes to form the diazonium salt.[3]

-

Coupling: The resulting suspension is added to a cooled solution of 3-methoxyphenol (31 g) and sodium hydroxide (55 g) in water (300 ml). The deep red solution is stirred for 1 hour.[3]

-

Reduction: The solution is then heated to 70°C, and sodium dithionite is added portionwise until the color is discharged.[3]

-

Isolation: Upon cooling, crystals of this compound form. These are filtered, washed with water, and dried. This process yields approximately 23 g (66%) of the final product with a melting point of 168-170°C.[3]

Workflow for the Synthesis of this compound:

Synthesis of this compound Derivatives

The versatile functional groups of this compound allow for the synthesis of a wide range of derivatives, including Schiff bases and chalcones.

Schiff base derivatives of 4-aminophenol have been synthesized and shown to possess antimicrobial and antidiabetic properties.[4][5] A general synthesis protocol involves the condensation reaction between an aminophenol and an appropriate aldehyde or ketone.

General Experimental Protocol for Schiff Base Synthesis:

A solution of 4-aminophenol and a substituted aldehyde in a suitable solvent (e.g., ethanol) is refluxed for several hours. The completion of the reaction is monitored by thin-layer chromatography. Upon cooling, the Schiff base product precipitates and can be collected by filtration, washed, and recrystallized.

Amino chalcone derivatives have been synthesized and evaluated for their antiproliferative activities.[6] The synthesis typically involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted aldehyde in the presence of a base.

General Experimental Protocol for Amino Chalcone Synthesis:

A mixture of 4-aminoacetophenone and a substituted aldehyde in a solvent like ethanol is treated with an aqueous solution of a base (e.g., sodium hydroxide) and stirred at room temperature. The reaction progress is monitored by TLC. The resulting chalcone product is then isolated by filtration and purified by recrystallization.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cell lines.[7] For instance, 4-allyl-2-methoxyphenyl propionate, butanoate, and isobutanoate exhibited significant inhibitory effects on the growth of MCF-7 cells.[7]

Table 2: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Cells

| Derivative | IC₅₀ (µg/mL) | Reference |

| 4-Allyl-2-methoxyphenyl propionate | 0.400 | [7] |

| 4-Allyl-2-methoxyphenyl butanoate | 5.73 | [7] |

| 4-Allyl-2-methoxyphenyl isobutanoate | 1.29 | [7] |

Furthermore, novel 4-amino-2-(thio)phenol derivatives have been synthesized and identified as potent inhibitors of protein kinase B (AKT) and ABL tyrosine kinase, both of which are crucial targets in cancer therapy.[7] Compound 5i from this series showed significant inhibitory activity against both kinases.[7]

Table 3: Kinase Inhibitory Activity of Compound 5i

| Kinase | IC₅₀ (µM) | Reference |

| Protein Kinase B/AKT | 1.26 | [7] |

| ABL Tyrosine Kinase | 1.50 | [7] |

Antimicrobial Activity

Schiff base derivatives of 4-aminophenol have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[4][5]

Table 4: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives (Inhibition Zone in mm)

| Compound | S. aureus | M. luteus | B. spizizenii | B. bronchiseptica | S. cerevisiae | Reference |

| S-1 | - | - | - | - | - | [4] |

| S-2 | High | High | - | - | - | [4] |

| S-3 | - | - | High | - | - | [4] |

| S-4 | - | - | - | High | - | [4] |

Note: "High" indicates strong activity as reported in the source. Specific inhibition zone measurements for all compounds were not provided in the abstract.

Anti-inflammatory and Antinociceptive Activity

The anti-inflammatory effects of methoxy derivatives of resveratrol, which share structural similarities with this compound, are mediated through the inactivation of MAPK and NF-κB signaling pathways.[8] Additionally, 4-aminophenol, a related compound, is metabolized in the brain to AM404, a potent activator of TRPV1 receptors, which plays a role in descending antinociceptive pathways.[4] This mechanism is believed to contribute to the analgesic effects of paracetamol.[4]

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB and MAPK Signaling Pathways

As observed with related methoxy-stilbene derivatives, it is plausible that derivatives of this compound exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[8] These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Hypothesized Anti-inflammatory Signaling Pathway:

TRPV1 Signaling Pathway

The antinociceptive effects of 4-aminophenol are mediated through its conversion to AM404, which activates TRPV1 channels in the brain. This activation modulates descending pain pathways, leading to analgesia.

Antinociceptive Mechanism of 4-Aminophenol:

Toxicology and Safety

While specific toxicological data for this compound and its derivatives are limited, information on related compounds provides some insight. It is crucial for any drug development program to thoroughly evaluate the safety pharmacology and toxicology of lead candidates.[9][10] Preclinical toxicology studies are essential to determine the potential adverse effects and establish a safety margin before advancing to clinical trials.[]

Future Directions and Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives highlight the potential for this chemical class in addressing a range of diseases. Future research should focus on:

-

Expansion of Derivative Libraries: Synthesizing a broader range of derivatives to explore the structure-activity relationships (SAR) more comprehensively.[12][13]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

-

In Vivo Efficacy and Toxicology: Conducting thorough preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead candidates.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | C7H9NO2 | CID 19818056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacology toxicology safety: Topics by Science.gov [science.gov]

- 10. Principles of Safety Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

The Biological Activity of 4-Amino-3-methoxyphenol: A Technical Guide for Researchers

An In-depth Exploration of a Phenolic Compound with Therapeutic Potential

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-Amino-3-methoxyphenol, a phenolic compound with a structure suggestive of diverse pharmacological effects. While direct research on this specific molecule is limited, this paper extrapolates its potential bioactivities based on extensive studies of structurally related aminophenol and methoxyphenol derivatives. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic promise of novel small molecules.

Core Compound Profile

This compound, also known as 2-amino-5-hydroxyanisole, is an aromatic organic compound. Its chemical structure, featuring both an amino and a hydroxyl group on a methoxy-substituted benzene ring, positions it as a candidate for a range of biological interactions.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol [1] |

| CAS Number | 61638-01-5[1] |

| Appearance | Solid |

| Melting Point | 168°-170°C |

Potential Biological Activities and Quantitative Data from Analogues

Based on the biological activities observed in structurally similar aminophenol and methoxyphenol derivatives, this compound is hypothesized to possess antioxidant, anticancer, and antimicrobial properties. The following tables summarize quantitative data from studies on these related compounds to provide a comparative context for future research.

It is crucial to note that the following data are for structurally related compounds and not for this compound itself. These values should be considered as a reference for hypothesizing the potential potency of the title compound.

Potential Anticancer Activity

Derivatives of aminophenols and methoxyphenols have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.

Table 1: Cytotoxicity of Structurally Related Compounds against Cancer Cell Lines

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| o-Aminophenol Derivative | Compound 6i | HepG2 (Liver) | 29.46 | [2] |

| o-Aminophenol Derivative | Compound 6i | A549 (Lung) | 71.29 | [2] |

| o-Aminophenol Derivative | Compound 6i | MCF7 (Breast) | 80.02 | [2] |

| o-Aminophenol Derivative | Compound 6b | KB (Oral) | 32.00 | [2] |

| Methoxy Chalcone Derivative | Compound 4 | T47D (Breast) | 353.038 µg/mL | [3] |

Potential Antioxidant Activity

The phenolic hydroxyl group in this compound suggests its potential as a free radical scavenger. Antioxidant activity is a common feature of phenolic compounds.

Table 2: Antioxidant Activity of Structurally Related Compounds

| Compound Class | Specific Compound | Assay | SC₅₀ / EC₅₀ (µg/mL) | Reference |

| o-Aminophenol Derivative | Compound 6a | DPPH | 18.95 | [2] |

| o-Aminophenol Derivative | Compound 6b | DPPH | 21.33 | [2] |

| o-Aminophenol Derivative | Compound 6d | ABTS | 4.00 | [2] |

| o-Aminophenol Derivative | Compound 6g | ABTS | 11.25 | [2] |

Potential Antimicrobial Activity

Aminophenol and methoxyphenol derivatives have been shown to inhibit the growth of various pathogenic microorganisms.

Table 3: Antimicrobial Activity of Structurally Related Compounds

| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |

| o-Nitrophenol Derivative | Compound 5g | S. aureus | 100 | [2] |

| o-Nitrophenol Derivative | Compound 5g | E. coli | 200 | [2] |

| o-Nitrophenol Derivative | Compound 5g | C. albicans | 100 | [2] |

| 4-Aminophenol Derivative | Schiff Base S-2 | S. aureus | - | [4] |

| 4-Aminophenol Derivative | Schiff Base S-3 | B. spizizenii | - | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activities discussed above. These protocols can be adapted for the investigation of this compound.

MTT Assay for Cytotoxicity

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

-

Incubation: Incubate the plates for 24-72 hours at 37°C.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[5]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

-

Solution Preparation: Prepare a stock solution of the test compound and a 0.1 mM solution of DPPH in methanol.[4]

-

Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[7]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the SC₅₀ or EC₅₀ value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.[8]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours).[8]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Potential Signaling Pathways and Mechanisms of Action

The biological effects of aminophenol and methoxyphenol derivatives are often mediated by their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[10] Its dysregulation is a common feature in many cancers. Phenolic compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immunity.[11] Its inhibition is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for Biological Activity Screening

A logical workflow is essential for the systematic evaluation of a compound's biological activity. The following diagram outlines a typical screening process.

Caption: A typical workflow for evaluating biological activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the extensive research on structurally similar aminophenol and methoxyphenol derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its chemical structure suggests the likelihood of antioxidant, anticancer, and antimicrobial properties.

Future research should focus on a systematic in vitro and in vivo evaluation of this compound to confirm these hypothesized activities and to elucidate its mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for such investigations. The quantitative data from related compounds can serve as valuable benchmarks for assessing its potency. Further studies are warranted to unlock the full therapeutic potential of this promising phenolic compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. atcc.org [atcc.org]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. mdpi.com [mdpi.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. cusabio.com [cusabio.com]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

4-Amino-3-methoxyphenol experimental protocols

Application Notes for 4-Amino-3-methoxyphenol

Introduction

This compound (CAS No: 61638-01-5) is an aromatic organic compound that serves as a valuable intermediate in various fields of chemical synthesis.[1][2] Its structure, featuring amino, hydroxyl, and methoxy functional groups, makes it a versatile building block for more complex molecules. The presence of the methoxy group is significant in medicinal chemistry, as it can favorably influence ligand-target binding, improve physicochemical characteristics, and enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[3] This compound and its derivatives are primarily utilized in the development of pharmaceuticals and as intermediates in the synthesis of specialized dyes.

Key Applications

-